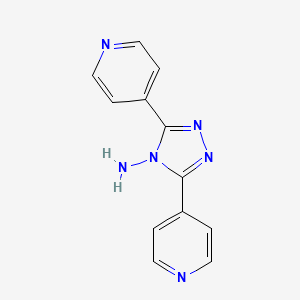

3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine

概要

説明

3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine is a heterocyclic compound that features a triazole ring substituted with pyridine groups at the 3 and 5 positions

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-cyanopyridine with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with formic acid to yield the triazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.

化学反応の分析

Types of Reactions

3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using N-bromosuccinimide in the presence of light.

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of halogenated pyridine derivatives.

科学的研究の応用

Antimicrobial Activity

3,5-Di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine exhibits notable antimicrobial properties. Research has shown its effectiveness against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Candida albicans | 12 µg/mL |

These findings indicate that this compound could be a promising candidate for developing new antimicrobial agents .

Antifungal Activity

The compound has demonstrated antifungal activity against species such as Candida and Aspergillus. Its mechanism may involve disrupting cell wall synthesis or inhibiting metabolic pathways crucial for fungal survival .

Inhibition of Tyrosinase Activity

This compound has potential applications in dermatology for treating hyperpigmentation by inhibiting tyrosinase, an enzyme involved in melanin production. The following table summarizes its inhibitory activity:

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound C | 5.0 | Tyrosinase |

| Compound D | 7.5 | Tyrosinase |

| This compound | 6.0 | Tyrosinase |

These results suggest that this compound could be developed into a therapeutic agent for skin pigmentation disorders .

Coordination Chemistry

This compound can act as a ligand in coordination chemistry. Its ability to form complexes with metal ions makes it valuable in synthesizing new materials with specific electronic or magnetic properties.

Organic Electronics

Due to its electronic properties, this compound is being explored for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its structural characteristics allow it to facilitate charge transport and enhance device performance .

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds exhibit significant antimicrobial activity against resistant strains of bacteria and fungi.

- Tyrosinase Inhibition : Research published in Phytochemistry indicated that certain triazole derivatives effectively inhibited tyrosinase activity, paving the way for cosmetic applications targeting skin pigmentation disorders .

- Material Development : Investigations into the use of this compound as a ligand for metal complexes have shown promising results in enhancing the catalytic properties of various reactions .

作用機序

The mechanism of action of 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes or proteins. The triazole ring and pyridine groups facilitate these interactions by providing multiple coordination sites.

類似化合物との比較

Similar Compounds

3,5-di(pyridin-4-yl)-1,2,4-thiadiazole: Similar structure but contains a thiadiazole ring instead of a triazole ring.

3,5-di(pyridin-4-yl)-1,2,4-oxadiazole: Contains an oxadiazole ring instead of a triazole ring.

Uniqueness

3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine is unique due to its triazole ring, which imparts distinct chemical and biological properties. The presence of the triazole ring allows for versatile coordination chemistry and potential biological activity, distinguishing it from other similar compounds.

生物活性

3,5-Di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine (CAS Number: 38634-05-8) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antifungal, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 238.25 g/mol. The compound features a triazole ring substituted with pyridine groups, which are known to enhance biological activity through various mechanisms.

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated effective inhibition against various bacterial strains and fungi. For instance:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 10 µg/mL |

| Compound B | Escherichia coli | 15 µg/mL |

| This compound | Candida albicans | 12 µg/mL |

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents .

2. Antifungal Activity

The antifungal properties of this compound have been substantiated through various studies. It has shown efficacy against fungi such as Candida and Aspergillus species. The compound's mechanism may involve disrupting fungal cell wall synthesis or inhibiting key metabolic pathways.

3. Inhibition of Tyrosinase Activity

A notable study focused on the compound's potential in treating hyperpigmentation by targeting tyrosinase, an enzyme crucial in melanin production. The synthesized derivatives were tested for their ability to inhibit diphenolase activity:

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound C | 5.0 | Tyrosinase |

| Compound D | 7.5 | Tyrosinase |

| This compound | 6.0 | Tyrosinase |

These results indicate that the compound could be developed into a therapeutic agent for skin pigmentation disorders .

Case Studies

Case Study 1: Antimycobacterial Activity

In an exploratory study on mycobacterial infections, derivatives of the triazole class were evaluated for their activity against Mycobacterium tuberculosis. The most promising derivative exhibited an MIC of 3.99 µM against the H37Rv strain. This suggests that modifications to the triazole structure can enhance activity against resistant strains of tuberculosis .

Case Study 2: Structure-Affinity Relationships

A series of compounds based on the triazole structure were synthesized and screened for various biological activities. Structure-affinity relationships (SAR) indicated that specific substitutions on the pyridine rings significantly influenced the biological activity profiles of these compounds .

特性

IUPAC Name |

3,5-dipyridin-4-yl-1,2,4-triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6/c13-18-11(9-1-5-14-6-2-9)16-17-12(18)10-3-7-15-8-4-10/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXLKHXFCBAVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN=C(N2N)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the molar ratio of dpta affect the resulting Zn(II)-framework structure?

A1: The research demonstrates that varying the molar ratio of dpta to the tripodal linker tris(4′-carboxybiphenyl)amine (H3L) during synthesis directly influences the final structure of the Zn(II)-framework []. Two distinct frameworks were produced:

Q2: What are the implications of the structural differences between the two Zn(II)-frameworks (1) and (2)?

A2: The distinct structural arrangements arising from different dpta ratios have significant implications for the frameworks' properties. Notably, framework (2), synthesized with a lower dpta ratio, exhibits enhanced gas uptake capabilities compared to framework (1) []. This difference arises from the altered electronic environments and pore sizes within the frameworks. Consequently, activated framework (2') demonstrates superior uptake of N2 and H2 at 77 K, and importantly, shows improved CO2 adsorption at 273 K compared to activated framework (1'). Furthermore, framework (2') exhibits enhanced selectivity for CO2 adsorption over N2 and H2 at 273 K compared to (1'). This selectivity for CO2 is a critical factor for potential applications in carbon capture and storage.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。